molecular formula C11H11ClN2O3 B1229836 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide CAS No. 842971-33-9

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide

Cat. No.: B1229836
CAS No.: 842971-33-9
M. Wt: 254.67 g/mol
InChI Key: MOXIZUOIEDHYCB-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloroacetamide group attached to a benzo[d]oxazole ring system

Preparation Methods

The synthesis of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole.

    Chlorination: The benzo[d]oxazole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus trichloride to introduce the chloro group.

    Acetamidation: The chlorinated intermediate is reacted with acetamide under controlled conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydroxy derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The benzo[d]oxazole ring system may also interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(2,6-diethylphenyl)acetamide: This compound has a similar chloroacetamide group but differs in the aromatic ring structure.

    Phenoxyacetamide Derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.

    Indole Derivatives: These compounds have a different heterocyclic ring system but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of the chloroacetamide group and the benzo[d]oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-2-14-8-4-3-7(13-10(15)6-12)5-9(8)17-11(14)16/h3-5H,2,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIZUOIEDHYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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